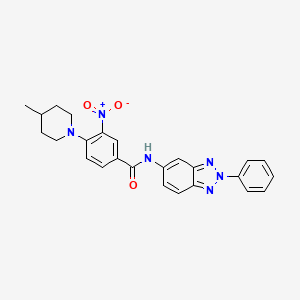![molecular formula C24H30Br2N2O4 B11566446 N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]](/img/structure/B11566446.png)
N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is a complex organic compound characterized by the presence of bromophenoxy and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE typically involves multiple steps, starting with the preparation of 2-(3-bromophenoxy)acetamide. This intermediate can be synthesized by reacting 3-bromophenol with chloroacetic acid in the presence of a base, followed by amidation with ammonia or an amine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.
Hydrolysis: The acetamido groups can be hydrolyzed to yield corresponding amines and acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and acetamido groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-BROMOPHENOXY)-N-(4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL)ACETAMIDE: Similar in structure but contains a benzothiazolyl group instead of an octyl chain.
2-(3-BROMOPHENOXY)-N-(3-BROMOPHENYL)ACETAMIDE: Similar but lacks the extended octyl chain, making it less complex.
Uniqueness
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is unique due to its extended octyl chain, which can influence its solubility, reactivity, and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C24H30Br2N2O4 |
|---|---|
Molecular Weight |
570.3 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[8-[[2-(3-bromophenoxy)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C24H30Br2N2O4/c25-19-9-7-11-21(15-19)31-17-23(29)27-13-5-3-1-2-4-6-14-28-24(30)18-32-22-12-8-10-20(26)16-22/h7-12,15-16H,1-6,13-14,17-18H2,(H,27,29)(H,28,30) |
InChI Key |
DEEZROFTGZDQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566368.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566374.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11566375.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11566377.png)
![N-(3-chloro-4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566380.png)
![4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide](/img/structure/B11566382.png)
![3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566384.png)
![2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile](/img/structure/B11566388.png)
![6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11566399.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11566405.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11566407.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11566411.png)

